molecular formula C11H11NO2 B13195523 3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13195523
M. Wt: 189.21 g/mol
InChI Key: KBPMNTFAXVKCDP-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to achieve the epoxidation of the corresponding alkene. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at low temperatures.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)-3-methylthiourea
  • 3-(3-Methoxyphenyl)propionic acid
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Uniqueness

3-(3-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is unique due to its combination of an oxirane ring, a methoxyphenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-4-3-5-9(6-8)13-2/h3-6,10H,1-2H3

InChI Key

KBPMNTFAXVKCDP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC(=CC=C2)OC

Origin of Product

United States

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